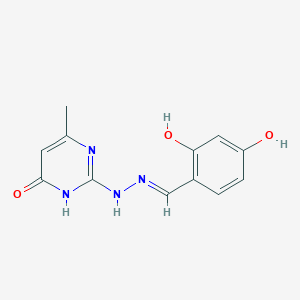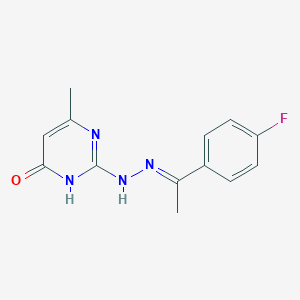
1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
描述
1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as FMHM, is a chemical compound that has been widely studied for its potential use in various scientific research applications. FMHM is a hydrazone derivative that has been synthesized through a multistep synthesis method and has shown promising results in various biological and physiological studies.
作用机制
The mechanism of action of 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neuroprotection, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In antimicrobial activity, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, protection against oxidative stress and inflammation, and antibacterial and antifungal activity. In cancer cells, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis by activating various signaling pathways, including the p53 pathway. In neuroprotection, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to protect against oxidative stress and inflammation by increasing the activity of various antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In antimicrobial activity, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have potent antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans.
实验室实验的优点和局限性
1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, there are also some limitations to using 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in lab experiments, including its low stability and potential for degradation over time. Additionally, the synthesis method for 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be complex and time-consuming, which may limit its practical use in some experiments.
未来方向
There are several future directions for 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone research, including the development of new synthesis methods to improve yield and stability, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its potential use in other areas of research, such as inflammation and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone and its potential side effects in vivo.
科学研究应用
1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases. In antimicrobial activity, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have potent antibacterial and antifungal activity against various pathogens.
属性
IUPAC Name |
2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-8-7-12(19)16-13(15-8)18-17-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H2,15,16,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSBWFAMZJSBRX-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=C(C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1H-indol-3-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3723076.png)
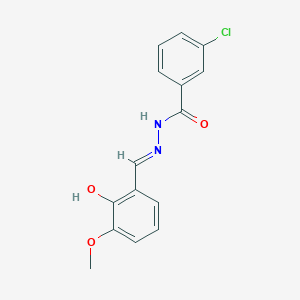
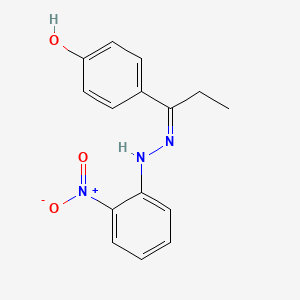

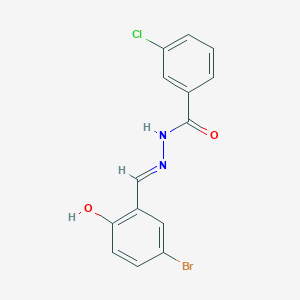
![N'-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3723098.png)
![2-{[(2-benzoyl-4-chlorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3723104.png)

![1-(4-hydroxy-3-methylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3723130.png)
